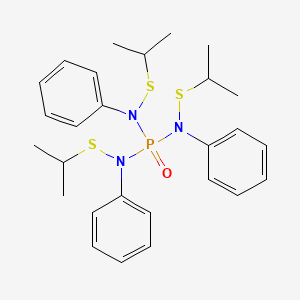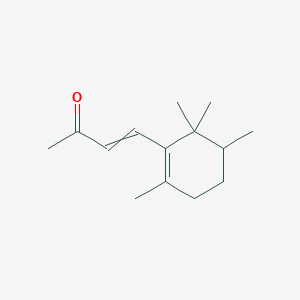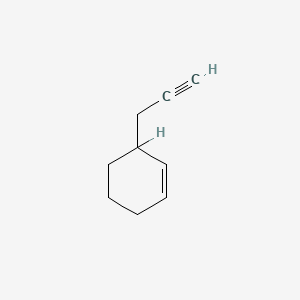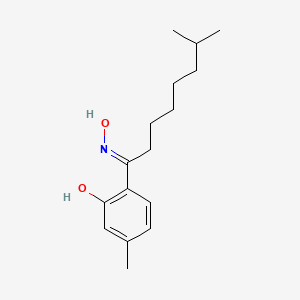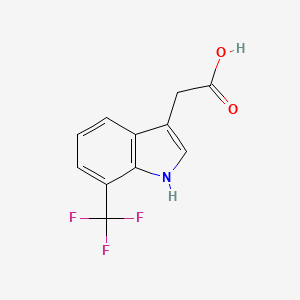
Quinoline, 2-(1-methyl-1H-imidazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylimidazol-4-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and imidazole Quinoline is a nitrogen-containing bicyclic compound, while imidazole is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylimidazol-4-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroquinoline with 1-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(1-methylimidazol-4-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions: 2-(1-Methylimidazol-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
2-(1-Methylimidazol-4-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-(1-methylimidazol-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.
類似化合物との比較
Quinoline: A nitrogen-containing bicyclic compound with a wide range of applications in medicinal chemistry and materials science.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
2-Phenylquinoline: Similar to 2-(1-methylimidazol-4-yl)quinoline but with a phenyl group instead of an imidazole ring.
Uniqueness: 2-(1-Methylimidazol-4-yl)quinoline is unique due to the presence of both quinoline and imidazole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components. The combination of these two heterocycles enhances its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
2552-96-7 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
2-(1-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-8-13(14-9-16)12-7-6-10-4-2-3-5-11(10)15-12/h2-9H,1H3 |
InChIキー |
FCVQACOEXGMAEP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


